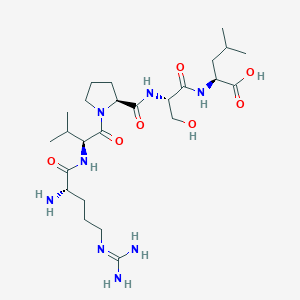
Ovotransferrin (328-332)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ovotransferrin (328-332) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of ovotransferrin (328-332) involves the extraction of ovotransferrin from egg white followed by enzymatic hydrolysis to release the peptide. This method is more cost-effective and scalable compared to synthetic routes .
Chemical Reactions Analysis
Types of Reactions
Ovotransferrin (328-332) primarily undergoes hydrolysis reactions. It is susceptible to degradation by brush border membrane peptidases during transepithelial transport .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin and pepsin.
Coupling Reagents: For synthetic routes, common coupling reagents include HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIC (N,N’-Diisopropylcarbodiimide).
Major Products
The major product formed from the hydrolysis of ovotransferrin is the peptide RVPSL, which retains its biological activity .
Scientific Research Applications
Ovotransferrin (328-332) has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and hydrolysis.
Biology: Investigated for its role in cellular transport and permeability across intestinal cell monolayers.
Mechanism of Action
Ovotransferrin (328-332) exerts its effects primarily by inhibiting the angiotensin I-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. By inhibiting ACE, the peptide reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure . Additionally, it exhibits anti-Cholinesterase activity, which may be beneficial in managing Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Angiotensin-Converting Enzyme Inhibitors: Other peptides and small molecules that inhibit ACE, such as captopril and enalapril.
Cholinesterase Inhibitors: Compounds like donepezil and rivastigmine used in Alzheimer’s disease treatment.
Uniqueness
Ovotransferrin (328-332) is unique due to its dual activity as both an ACE inhibitor and a Cholinesterase inhibitor. This dual functionality makes it a promising candidate for treating both hypertension and neurodegenerative diseases .
Properties
Molecular Formula |
C25H46N8O7 |
|---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C25H46N8O7/c1-13(2)11-16(24(39)40)30-21(36)17(12-34)31-22(37)18-8-6-10-33(18)23(38)19(14(3)4)32-20(35)15(26)7-5-9-29-25(27)28/h13-19,34H,5-12,26H2,1-4H3,(H,30,36)(H,31,37)(H,32,35)(H,39,40)(H4,27,28,29)/t15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
IARUETPWBSYXJQ-VMXHOPILSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















